molecular formula C19H21FN2O4 B1676911 Nadifloxacin CAS No. 124858-35-1

Nadifloxacin

Cat. No. B1676911
M. Wt: 360.4 g/mol
InChI Key: JYJTVFIEFKZWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nadifloxacin is a topical medication used for the treatment of acne vulgaris and skin infections caused by bacteria . It is a topical fluoroquinolone antibiotic .


Synthesis Analysis

Nadifloxacin has been glycosylated to form a range of trans-linked and cis-linked glycosides to increase its solubility . The glycosides were prepared and purified to afford single anomers . All intermediates and deprotected glycosides were characterized by 1H and 13C NMR and IR, spectroscopic analysis and mass spectrometric analysis .


Molecular Structure Analysis

Nadifloxacin belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions .


Chemical Reactions Analysis

Nadifloxacin showed extensive degradation under acidic and reduction conditions, with the formation of nine degradants . A RP-HPLC gradient method was developed for the separation of nadifloxacin and its degradants . The solubilities of the glycosides were greatly improved compared with nadifloxacin .


Physical And Chemical Properties Analysis

Nadifloxacin has a molecular formula of C19H21FN2O4 and a molecular weight of 360.38 .

Scientific Research Applications

Topical Treatment of Skin Infections

Nadifloxacin is approved for topical use in treating skin infections, such as acne vulgaris, in Japan. Its efficacy against methicillin and quinolone-resistant Staphylococcus aureus makes it a potential candidate for short-term treatment of skin infections (Jacobs & Appelbaum, 2006).

Clinical Evaluation in Acne Treatment

Clinical trials have shown nadifloxacin's efficacy in treating mild to moderate facial acne. In a study involving Korean patients, 1% nadifloxacin cream demonstrated significant clinical efficacy and safety (Jung et al., 2011).

Immunomodulatory Effects

Nadifloxacin also exhibits immunomodulatory effects. It affects the antigen-presenting functions of epidermal Langerhans cells and keratinocytes, potentially beneficial for inflammatory acne (Murata et al., 2006).

Activity against Cutibacterium acnes

The in vitro activity of nadifloxacin against Cutibacterium acnes, a key bacterium involved in acne, has been extensively studied. It's compared favorably with other antimicrobials like erythromycin, clindamycin, and tetracycline (Nenoff et al., 2021).

Analysis in Human Plasma Samples

Nadifloxacin's systemic absorption following topical application has been investigated. A study using molecularly imprinted polymer-based solid-phase extraction and UPLC-DAD analysis provided insights into its trace concentration in human plasma (Tarek et al., 2020).

Resistance Analysis

Research evaluating nadifloxacin's resistance profile over time in various bacterial strains, including Staphylococcus aureus and Cutibacterium acnes, highlighted its sustained efficacy and minimal resistance development (Alba et al., 2009).

Potential Oral Applications

Modifications of nadifloxacin, such as glycosylation, have been explored to enhance its solubility and potential for oral applications, particularly against methicillin-resistant Staphylococcus aureus (Hutchins et al., 2022).

Stability and Degradation Analysis

Studies on the stability and degradation behavior of nadifloxacin under various conditions contribute to understanding its safety and potency as a pharmaceutical compound (Salunke & Pandita, 2018).

Matrix Metalloproteinase Downregulation

Nadifloxacin has been shown to downregulate matrix metalloproteinases in human epidermal keratinocyte cell lines, suggesting its role in inflammation control and tissue remodeling in acne (Hosoda et al., 2012).

Enhanced Dermal Delivery

Research has focused on enhancing nadifloxacin's dermal delivery using liposomes, aiming for better drug retention and efficacy in treating skin conditions like acne vulgaris (Shiny et al., 2016).

Comparative Studies with Other Antibacterials

Several studies have compared the safety and efficacy of nadifloxacin with other antibacterials, like mupirocin, in treating skin and soft tissue infections, highlighting its comparable or superior performance in certain scenarios (Janbandhu et al., 2020; Narayanan et al., 2014).

properties

IUPAC Name

7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJTVFIEFKZWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046483
Record name Nadifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nadifloxacin

CAS RN

124858-35-1
Record name Nadifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124858-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nadifloxacin [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124858351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nadifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12447
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nadifloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nadifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124858-35-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NADIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL9Y5YZEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 6.6 g of 5-(4-hydroxy-1-piperidyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinaldine and 6.0 g of diethyl ethoxymethylenemalonate was reacted by heating at 160° C. for 30 minutes. Then, 48 g of polyphosphoric acid prepared from 24 g of phosphorus pentoxide and 24 g of phosphoric acid was added thereto and the resulting mixture was reacted by heating at 150°-160° C. for 1 hour. After completion of the reaction the reaction mixture was poured into 150 g of ice water. Precipitations which formed were collected by filtration, washed with water and dried. To the crystals thus obtained were added 70 ml of a 10% aqueous sodium hydroxide solution and the mixture was reacted at 100°-110° C. for 1 hour. After cooling, the reaction mixture was rendered acidic with concentrated hydrochloric acid to precipitate crystals, which then were collected by filtration, washed with water and recrystallized from ethanol-water to give 440 mg of 8-(4-hydroxy-1-piperidyl)-9-fluoro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid. m.p. 244°-247° C.
Name
5-(4-hydroxy-1-piperidyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinaldine
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nadifloxacin
Reactant of Route 2
Reactant of Route 2
Nadifloxacin
Reactant of Route 3
Reactant of Route 3
Nadifloxacin
Reactant of Route 4
Reactant of Route 4
Nadifloxacin
Reactant of Route 5
Reactant of Route 5
Nadifloxacin
Reactant of Route 6
Reactant of Route 6
Nadifloxacin

Citations

For This Compound
1,950
Citations
MR Jacobs, PC Appelbaum - Expert Opinion on Pharmacotherapy, 2006 - Taylor & Francis
Nadifloxacin is a potent, broad-spectrum, … , nadifloxacin is not a good option for topical treatment of acne when other effective non-antibiotic treatments are available. Nadifloxacin has …
Number of citations: 61 www.tandfonline.com
JY Jung, HH Kwon, KB Yeom… - International journal of …, 2011 - Wiley Online Library
… Objectives Nadifloxacin is a fluoroquinolone with broad‐spectrum … and safety of 1% nadifloxacin cream and the histological … All participants were treated with 1% nadifloxacin cream …
Number of citations: 34 onlinelibrary.wiley.com
P Nenoff - Expert Review of Dermatology, 2006 - Taylor & Francis
… of nadifloxacin from 122 patients was 1.23 ng/ml. In 31 patients (25.4%), the concentration of nadifloxacin … of applied cream per day and plasma concentration of nadifloxacin. Moreover, …
Number of citations: 20 www.tandfonline.com
V Alba, E Urban, MA Dominguez, E Nagy… - International journal of …, 2009 - Elsevier
… of resistance to nadifloxacin were observed in P. acnes, MSSA, MRSA and S. epidermidis. … such as nadifloxacin do not have an additional effect on resistance. Moreover, nadifloxacin …
Number of citations: 37 www.sciencedirect.com
V Narayanan, S Motlekar, G Kadhe, S Bhagat - Dermatology and Therapy, 2014 - Springer
… nadifloxacin with mupirocin and framycetin, and nadifloxacin with fusidic acid. Patients in India, aged from 1 to 65 years old, suffering from mild to moderate bacterial skin infections …
Number of citations: 22 link.springer.com
K Kuwahara, T Kitazawa, H Kitagaki… - Journal of …, 2005 - Elsevier
… To evaluate the possible involvement of potential anti-inflammatory activity of nadifloxacin in its therapeutic effect on inflammatory acne, we examined the effects of nadifloxacin, in …
Number of citations: 85 www.sciencedirect.com
M Tunca, A Akar, I Ozmen… - International journal of …, 2010 - Wiley Online Library
… Nadifloxacin, another topical antibiotic for acne, was recently … the efficacies and safety of topical nadifloxacin 1% cream and … We conclude that when topically applied, both nadifloxacin 1…
Number of citations: 32 onlinelibrary.wiley.com
M Kobayashi, T Nakagawa… - The Journal of …, 2011 - Wiley Online Library
… no reports on the effectiveness of nadifloxacin, a widely used … of adapalene gel and nadifloxacin cream in the treatment of … combination therapy of nadifloxacin cream with adapalene …
Number of citations: 28 onlinelibrary.wiley.com
S Choudhury, S Chatterjee, DK Sarkar… - Indian Journal of …, 2011 - ncbi.nlm.nih.gov
Background: Topical therapy with comedolytics and antibiotics are often advocated for mild and moderate severity acne vulgaris. Nadifloxacin, a new fluoroquinolone with anti-…
Number of citations: 41 www.ncbi.nlm.nih.gov
UF Haustein, P Nenoff, N Hittel - Journal of dermatological …, 1997 - Taylor & Francis
… Nadifloxacin was active against all aerobic and anaerobic isolates. Causative … highly sensitive and none was resistant to nadifloxacin. In summary, nadifloxacin, a topical quinolone, is a …
Number of citations: 22 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.